Lilaline
Overview
Description
Lilaline is a tetrahydroxyflavone, a type of flavonoid alkaloid, characterized by its unique structure. It is substituted by hydroxy groups at positions 3, 5, 7, and 4’, and a 4-methyl-5-oxopyrrolidin-2-yl group at position 8 . . This compound is known for its potential therapeutic properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lilaline involves Mannich-type alkylations through cyclic N-acyliminium ions as intermediates . The process includes the following steps:
- Formation of cyclic N-acyliminium ions.
- Mannich-type alkylation to introduce the pyrrolidinone moiety.
- Final cyclization to form the five-membered lactam ring attached to the aromatic core.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale synthesis using the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as preparative liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Lilaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Lilaline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of lilaline involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Lilaline is unique among flavonoid alkaloids due to its specific substitution pattern and biological activities. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and neuroprotective activities.
Compared to these compounds, this compound’s unique structure and combination of biological activities make it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-8-6-11(21-20(8)27)14-12(23)7-13(24)15-16(25)17(26)18(28-19(14)15)9-2-4-10(22)5-3-9/h2-5,7-8,11,22-24,26H,6H2,1H3,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCRQLJCXBNURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415196 | |
Record name | Lilaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110011-49-9 | |
Record name | 2-Pyrrolidinone, 3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110011-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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